molecular formula C21H19ClN4S B2743945 2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile CAS No. 303985-74-2

2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile

Cat. No. B2743945
CAS RN: 303985-74-2
M. Wt: 394.92
InChI Key: YFINKTDPLMGDSU-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile (2CPSPPC) is a heterocyclic compound with a wide range of applications in scientific research. It has been studied for its potential use as a drug, its ability to interact with biological systems, and its potential as a synthetic intermediate.

Scientific Research Applications

Molecular Characterization and Potential Chemotherapeutic Applications

A comprehensive vibrational spectral analysis using FT-IR and FT-Raman spectroscopic techniques has been performed on a structurally similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile. This investigation, supported by density functional theory calculations, has elucidated the equilibrium geometry and vibrational wave numbers, offering insights into the stability and charge delocalization of the molecule. Notably, the study predicts the nonlinear optical behavior and identifies regions susceptible to electrophilic and nucleophilic attack, highlighting its potential as an anti-diabetic and chemotherapeutic agent (Alzoman et al., 2015).

Structural Insights and Dihydrofolate Reductase Inhibition

Research into the structural characteristics of related 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives has revealed significant findings. X-ray diffraction analysis showed that these compounds adopt an L-shaped conformation, with detailed examination of crystal packing and intermolecular interactions. Molecular docking simulations have assessed their inhibitory potential against human dihydrofolate reductase (DHFR), suggesting their utility in designing novel inhibitors for therapeutic applications (Al-Wahaibi et al., 2021).

Cytotoxic Activity of Novel Derivatives

The synthesis of novel 4-thiopyrimidine derivatives has been undertaken, revealing diverse cytotoxic activities against various cell lines. Structural analysis through single-crystal X-ray diffraction provided insights into the molecular conformations and intermolecular interactions. This study contributes to the understanding of structural factors influencing the cytotoxicity of thiopyrimidine compounds, presenting a promising avenue for the development of new cancer therapeutics (Stolarczyk et al., 2018).

Nonclassical Antifolate Inhibitors

A notable synthesis effort has produced six novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, designed as potential inhibitors of thymidylate synthase (TS) for antitumor and/or antibacterial purposes. This work extends the chemical repertoire available for developing nonclassical antifolate agents, showing significant inhibition against various TS enzymes and suggesting a pathway for the creation of effective treatments for cancer and bacterial infections (Gangjee et al., 1996).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4S/c1-2-12-24-20-17(13-23)19(15-8-4-3-5-9-15)25-21(26-20)27-14-16-10-6-7-11-18(16)22/h3-11H,2,12,14H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFINKTDPLMGDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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